1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone
CAS No.: 898745-71-6
Cat. No.: VC2619801
Molecular Formula: C6H6N6O2
Molecular Weight: 194.15 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone - 898745-71-6](/images/structure/VC2619801.png)
Specification
CAS No. | 898745-71-6 |
---|---|
Molecular Formula | C6H6N6O2 |
Molecular Weight | 194.15 g/mol |
IUPAC Name | 1-[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |
Standard InChI | InChI=1S/C6H6N6O2/c1-3(13)4-2-8-11-12(4)6-5(7)9-14-10-6/h2H,1H3,(H2,7,9) |
Standard InChI Key | OSMPKZVGRMIOOH-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CN=NN1C2=NON=C2N |
Canonical SMILES | CC(=O)C1=CN=NN1C2=NON=C2N |
Introduction
Structural Characteristics and Identification
Chemical Structure and Nomenclature
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone belongs to a class of heterocyclic compounds featuring both triazole and oxadiazole ring systems. The compound contains three key structural components: a 1,2,3-triazole ring, a 1,2,5-oxadiazole ring (also known as furazan), and an ethanone (acetyl) group attached to the triazole. The molecular structure includes an amino group substituent on the oxadiazole ring, which contributes to its potential hydrogen-bonding capabilities and biological interactions. The 1,2,3-triazole and the amino-substituted oxadiazole are connected through a nitrogen-nitrogen bond, creating a complex heterocyclic system.
Structural Analogues and Related Compounds
A closely related compound documented in chemical databases is 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethanone, which differs only by the presence of a methyl group at the 4-position of the triazole ring . This methylated variant has been more extensively characterized with a PubChem CID of 538905 . Other structural analogues include various triazole derivatives such as 1-(1H-1,2,4-triazol-5-yl)ethanone, which contains a different triazole isomer but maintains the acetyl functional group attachment . The structural relationship between these compounds suggests similar synthetic routes and potentially related chemical behaviors.
Physicochemical Properties
Fundamental Physical Properties
Based on the available data for the closely related methylated compound, we can extrapolate some physicochemical properties for our target molecule. The methylated analogue has a molecular weight of 208.18 g/mol . The target non-methylated compound would have a slightly lower molecular weight due to the absence of the methyl group (approximately 14 g/mol less). The compound likely exhibits moderate to high polarity due to the presence of multiple nitrogen atoms in the heterocyclic rings and the amino group.
Spectroscopic and Analytical Data
The table below summarizes the expected physicochemical properties of 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone, extrapolated from data on related compounds:
Solubility and Stability
Compounds containing triazole and oxadiazole rings typically exhibit good solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols. The presence of the amino group on the oxadiazole ring likely enhances water solubility through hydrogen bonding. Based on structural analysis, the compound should demonstrate reasonable stability under normal laboratory conditions but may be sensitive to strong oxidizing agents and extreme pH conditions due to the presence of multiple nitrogen atoms in its structure.
Synthesis and Preparation Methods
General Synthetic Approaches
Comparative Analysis with Related Compounds
Structural Comparison with Methylated Analogue
The primary structural difference between our target compound and the methylated analogue (1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethanone) is the absence of the methyl group at the 4-position of the triazole ring . This seemingly minor modification can significantly impact the compound's properties, including:
-
Electronic distribution within the triazole ring, affecting its reactivity
-
Steric considerations that may influence binding to biological targets
-
Lipophilicity and membrane permeability, with the non-methylated variant likely being more hydrophilic
-
Metabolic stability and pharmacokinetic profile if considered for pharmaceutical applications
Comparison with Other Triazole Derivatives
When compared to other triazole derivatives such as 1-(1H-1,2,4-triazol-5-yl)ethanone , our target compound represents a more complex heterocyclic system due to the presence of the additional oxadiazole ring. This structural complexity potentially confers unique chemical and biological properties that distinguish it from simpler triazole derivatives. The connectivity pattern between the heterocyclic rings creates a distinctive electronic environment that could result in novel reactivity patterns and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume